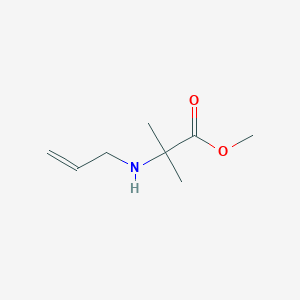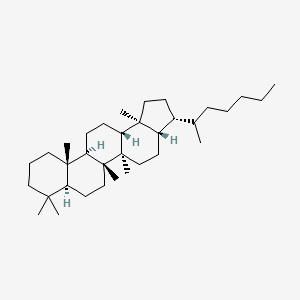
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. These compounds are known for their complex structures and are often found in geological samples, such as sedimentary rocks and petroleum. The unique structure of this compound makes it a subject of interest in various scientific fields, including organic chemistry, geology, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE typically involves the cyclization of squalene or its derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the use of sulfuric acid or hydrochloric acid can promote the formation of the hopane skeleton from squalene.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from natural sources such as crude oil or sedimentary rocks through extraction and purification processes. Techniques such as column chromatography and mass spectrometry are often employed to isolate and identify the compound from complex mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of this compound can yield hopanone derivatives, while reduction can produce hopanol derivatives.
Wissenschaftliche Forschungsanwendungen
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE has several scientific research applications:
Chemistry: It is used as a biomarker in geochemical studies to trace the origin and transformation of organic matter in sedimentary environments.
Biology: The compound’s structure and derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the petroleum industry, it serves as an indicator of the maturity and biodegradation of crude oil.
Wirkmechanismus
The mechanism of action of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. For instance, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
17beta(H),21beta(H)-bishomohopanol: A similar pentacyclic triterpenoid with a hydroxyl group at the C-29 position.
Hopanoic acid: Another hopane derivative with a carboxylic acid functional group.
Hopane: The parent compound of the hopane family, lacking additional functional groups.
Uniqueness: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of multiple functional groups. This uniqueness makes it a valuable biomarker in geochemical studies and a potential candidate for various biological and industrial applications.
Eigenschaften
Molekularformel |
C34H60 |
|---|---|
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24?,25-,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 |
InChI-Schlüssel |
BFOUVXJORMEENT-LYVNWEOZSA-N |
Isomerische SMILES |
CCCCCC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Kanonische SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


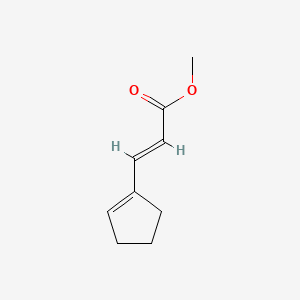
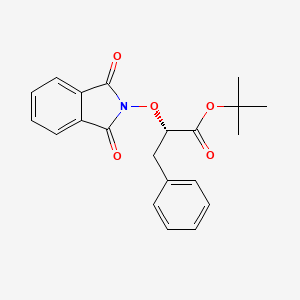
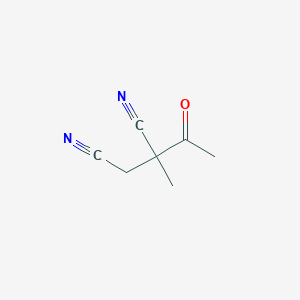
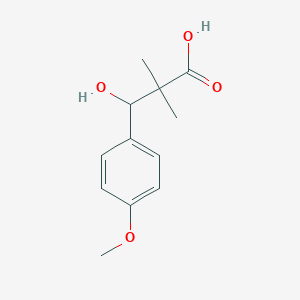
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
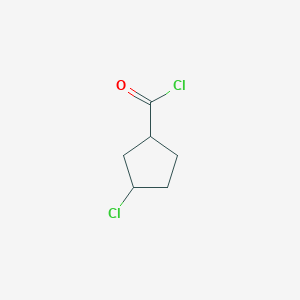
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
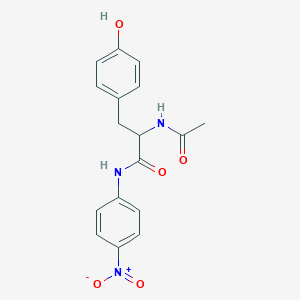
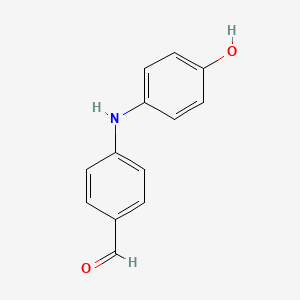

![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
